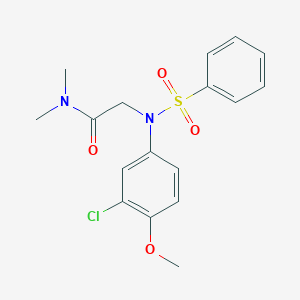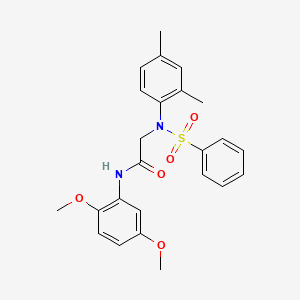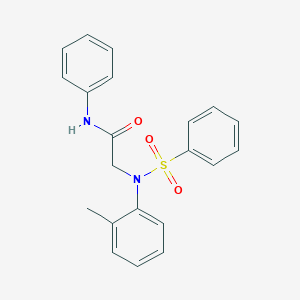
N~2~-(2-methylphenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-(2-methylphenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide, also known as MPSPG, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds called sulfonylureas, which are commonly used in the treatment of type 2 diabetes. However, MPSPG has been found to have a wide range of other applications, including as an anti-inflammatory agent, a neuroprotective agent, and a potential anticancer drug. In
Applications De Recherche Scientifique
N~2~-(2-methylphenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide has been studied extensively for its potential therapeutic applications. One area of research has focused on its anti-inflammatory properties. This compound has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases such as colitis and arthritis. This suggests that this compound may have potential as a treatment for inflammatory conditions in humans.
Another area of research has focused on the neuroprotective properties of this compound. Studies have shown that this compound can protect neurons from damage caused by oxidative stress and other insults. This suggests that this compound may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Finally, this compound has also been studied for its potential as an anticancer drug. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This suggests that this compound may have potential as a treatment for various types of cancer.
Mécanisme D'action
The mechanism of action of N~2~-(2-methylphenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is involved in cell survival and proliferation. These effects may contribute to the anti-inflammatory, neuroprotective, and anticancer properties of this compound.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, neuroprotective, and anticancer properties, this compound has also been found to have antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N~2~-(2-methylphenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide is that it is relatively easy to synthesize and purify, making it a useful compound for scientific research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects. Additionally, this compound has not been extensively studied in humans, so its potential therapeutic applications in humans are not yet clear.
Orientations Futures
There are many potential future directions for research on N~2~-(2-methylphenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide. One area of research could focus on further elucidating its mechanism of action, which would provide a better understanding of its potential therapeutic applications. Another area of research could focus on testing its efficacy in animal models of various diseases, including inflammatory diseases, neurodegenerative diseases, and cancer. Finally, research could also focus on developing new derivatives of this compound with improved properties and efficacy.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methylanilino]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-17-10-8-9-15-20(17)23(27(25,26)19-13-6-3-7-14-19)16-21(24)22-18-11-4-2-5-12-18/h2-15H,16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNJOWFHEPOYNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate](/img/structure/B3451775.png)

![5-({2,5-dimethyl-1-[4-(4-morpholinyl)phenyl]-1H-pyrrol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3451788.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B3451806.png)
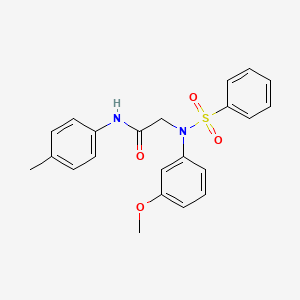
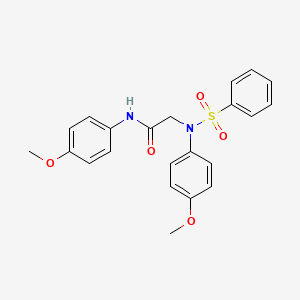
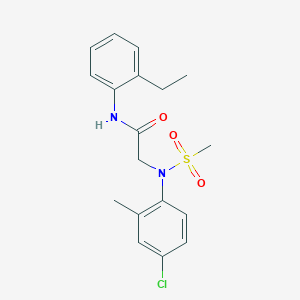
![N~2~-(2-chlorophenyl)-N~1~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3451839.png)

